N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide
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Overview
Description
The compound “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide” is an organic compound containing a bithiophene moiety (a structure composed of two thiophene rings fused together), an amide group (-CONH2), and a sulfamoyl group (-SO2NH2). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a bithiophene moiety attached to an ethyl group, which is further connected to an amide group that is substituted with a dimethylsulfamoyl group . The exact structure would need to be confirmed through techniques like NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The bithiophene moiety could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with amide groups have high boiling points due to strong dipole-dipole interactions and hydrogen bonding . The presence of the bithiophene moiety might impart interesting electronic properties to the compound .Mechanism of Action
Target of Action
The primary targets of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide are COX-2 and Topo I . These targets play a crucial role in inflammation and tumor progression .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to enhance the inhibitory effect on COX-2 compared to other compounds . It also exhibits superior inhibitory action on Topo I .
Biochemical Pathways
The compound affects the NF-κB pathway in cancer cells . It inhibits the nuclear translocation of NF-κB and suppresses the production of NO, COX-2, and IL-1β in RAW264.7 .
Result of Action
The compound exhibits potential anticancer effects and inhibits the activation of the NF-κB pathway in cancer cells . In vivo, it shows acceptable pharmacokinetic parameters, reduces tumor growth without affecting body weight, downregulates COX-2 and MMP-9, and induces apoptosis in CT26.WT tumor-bearing mice .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)16-8-5-14(6-9-16)19(22)20-12-11-15-7-10-18(26-15)17-4-3-13-25-17/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSUFXXVZIKRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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